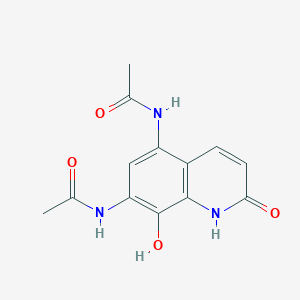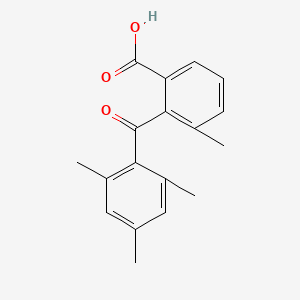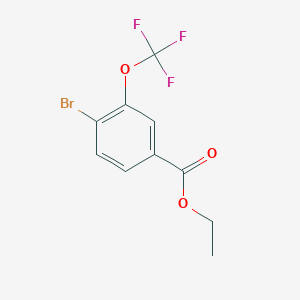![molecular formula C11H20O3 B13989870 (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with an ethyl group and a methanol group attached to the spiro center. The presence of these functional groups and the spirocyclic structure makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethyl and methanol groups. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethylmagnesium bromide to introduce the ethyl group. This is followed by reduction with sodium borohydride to convert the ketone to the corresponding alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-one).
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halide derivatives such as (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)chloride.
Aplicaciones Científicas De Investigación
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the methanol group and has a ketone instead.
1,4-Dioxaspiro[4.5]decan-8-yl acetate: Contains an acetate group instead of a methanol group.
Uniqueness
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is unique due to the presence of both an ethyl group and a methanol group at the spiro center. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
(8-ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-10(9-12)3-5-11(6-4-10)13-7-8-14-11/h12H,2-9H2,1H3 |
Clave InChI |
DHRFLSGJPWNZPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2(CC1)OCCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


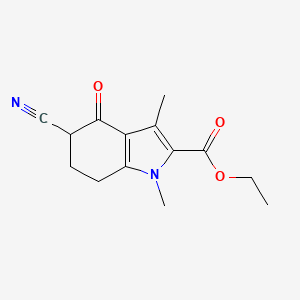
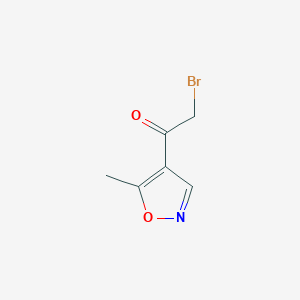
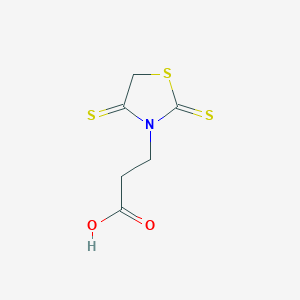
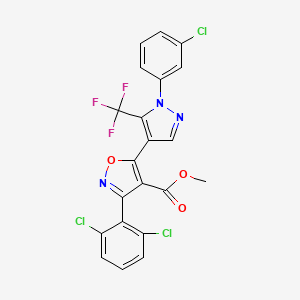
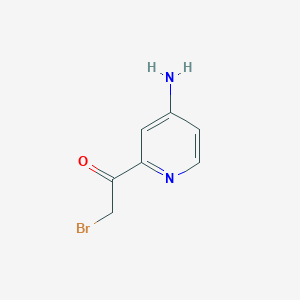
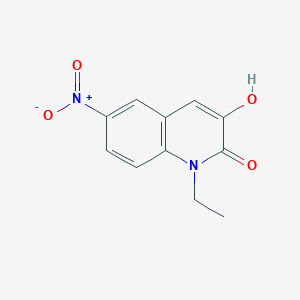
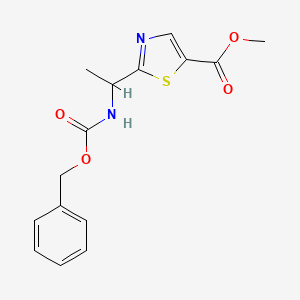
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
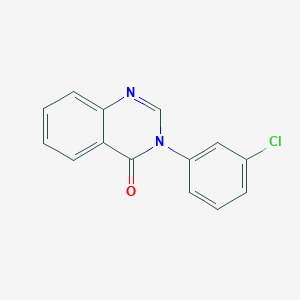
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
